
(Nitrosobenzene-N,O)bis(triphenylphosphine)platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Nitrosobenzene-N,O)bis(triphenylphosphine)platinum is a coordination complex that features a platinum center coordinated to nitrosobenzene and two triphenylphosphine ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Nitrosobenzene-N,O)bis(triphenylphosphine)platinum typically involves the reaction of platinum precursors with nitrosobenzene and triphenylphosphine under controlled conditions. One common method includes the use of platinum(II) chloride as a starting material, which reacts with nitrosobenzene and triphenylphosphine in the presence of a suitable solvent, such as dichloromethane, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(Nitrosobenzene-N,O)bis(triphenylphosphine)platinum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum-ligand complexes .
Wissenschaftliche Forschungsanwendungen
(Nitrosobenzene-N,O)bis(triphenylphosphine)platinum has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other cellular targets.
Industry: It is used in the development of new materials and as a precursor for other platinum-based compounds.
Wirkmechanismus
The mechanism by which (Nitrosobenzene-N,O)bis(triphenylphosphine)platinum exerts its effects involves the coordination of the platinum center to various molecular targets. This coordination can disrupt normal cellular processes, leading to potential therapeutic effects. The specific pathways and molecular targets involved depend on the context of its application, such as its interaction with DNA in anticancer research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based compound used in cancer treatment.
Oxaliplatin: A platinum compound used in chemotherapy.
Uniqueness
(Nitrosobenzene-N,O)bis(triphenylphosphine)platinum is unique due to its specific ligand arrangement and the presence of nitrosobenzene, which imparts distinct chemical properties and reactivity compared to other platinum-based compounds. This uniqueness makes it a valuable compound for specialized research applications .
Eigenschaften
Molekularformel |
C42H35NOP2Pt |
|---|---|
Molekulargewicht |
826.8 g/mol |
IUPAC-Name |
nitrosobenzene;platinum;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C6H5NO.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;8-7-6-4-2-1-3-5-6;/h2*1-15H;1-5H; |
InChI-Schlüssel |
ZFMHKJSSBOJHIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



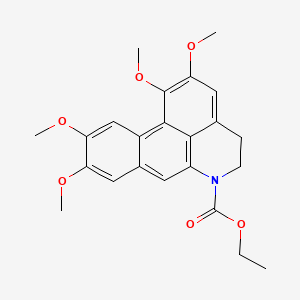
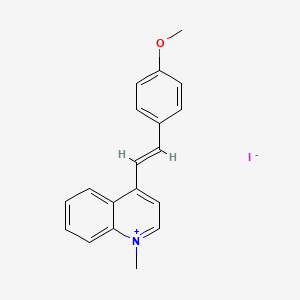
![(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate](/img/structure/B12889373.png)
![3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12889388.png)

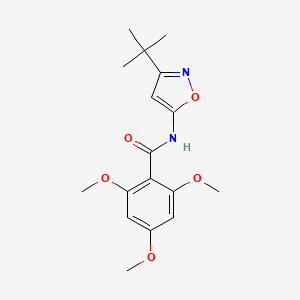
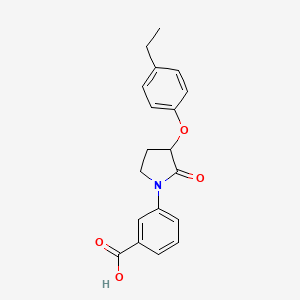
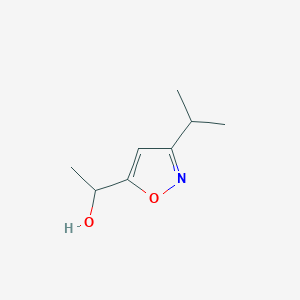
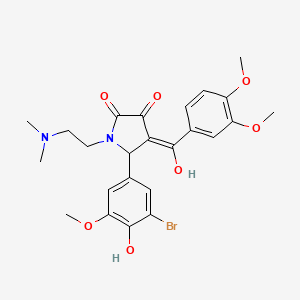
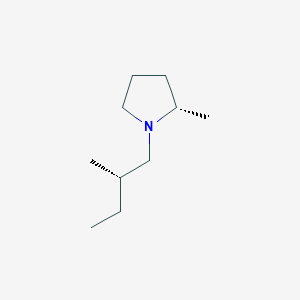
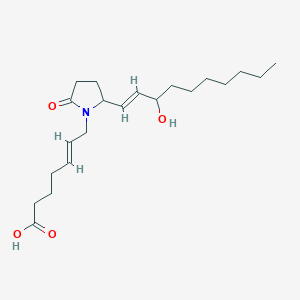
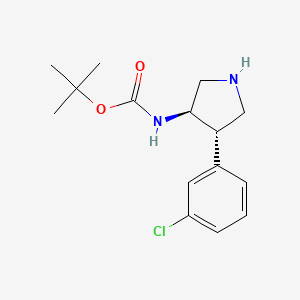
![2-(Bromomethyl)-6-methylbenzo[d]oxazole](/img/structure/B12889444.png)
